molecular formula C19H24N2O6S B11126678 1-[(3,4-dimethoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)piperidine-3-carboxamide

1-[(3,4-dimethoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)piperidine-3-carboxamide

Cat. No.: B11126678
M. Wt: 408.5 g/mol
InChI Key: DMGJPIFPNKNADY-UHFFFAOYSA-N
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Description

1-[(3,4-dimethoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)piperidine-3-carboxamide is a complex organic compound that features a piperidine ring, a sulfonyl group, and a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4-dimethoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)piperidine-3-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfonyl group, and the attachment of the furan moiety. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-dimethoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)piperidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[(3,4-dimethoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)piperidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(3,4-dimethoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, while the piperidine ring can participate in various binding interactions. The furan moiety may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3,4-dimethoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)piperidine-3-carboxamide is unique due to the combination of its functional groups, which confer specific reactivity and binding properties. This makes it distinct from other similar compounds and valuable for various applications.

Properties

Molecular Formula

C19H24N2O6S

Molecular Weight

408.5 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)sulfonyl-N-(furan-2-ylmethyl)piperidine-3-carboxamide

InChI

InChI=1S/C19H24N2O6S/c1-25-17-8-7-16(11-18(17)26-2)28(23,24)21-9-3-5-14(13-21)19(22)20-12-15-6-4-10-27-15/h4,6-8,10-11,14H,3,5,9,12-13H2,1-2H3,(H,20,22)

InChI Key

DMGJPIFPNKNADY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NCC3=CC=CO3)OC

Origin of Product

United States

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